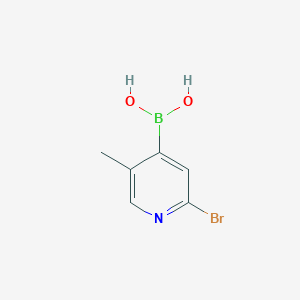
(2-Bromo-5-methylpyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-5-methylpyridin-4-yl)boronic acid is a boronic acid derivative with a bromine atom and a methyl group on the pyridine ring. This compound is of interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2-bromo-5-methylpyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic ester or reduction to form the corresponding boronic acid derivative.
Common Reagents and Conditions:
Palladium Catalyst: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Solvents: Organic solvents such as toluene or dimethylformamide (DMF) are often used.
Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.
Major Products Formed:
Biphenyl Derivatives: Resulting from Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions.
科学的研究の応用
(2-Bromo-5-methylpyridin-4-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in cross-coupling reactions, which are essential for constructing complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of materials and chemicals with specific properties.
作用機序
The compound exerts its effects through its participation in cross-coupling reactions. The mechanism involves the formation of a palladium complex, followed by the transfer of the boronic acid group to the aryl halide, resulting in the formation of a new carbon-carbon bond.
Molecular Targets and Pathways Involved:
Palladium Catalyst: Facilitates the formation of the palladium complex.
Aryl Halide: The electrophile in the cross-coupling reaction.
類似化合物との比較
Phenylboronic acid
2-Methoxy-5-pyridineboronic acid
3-Bromopyridineboronic acid
This compound's unique properties make it a valuable tool in organic synthesis, contributing to advancements in various scientific fields.
特性
分子式 |
C6H7BBrNO2 |
|---|---|
分子量 |
215.84 g/mol |
IUPAC名 |
(2-bromo-5-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3 |
InChIキー |
WSXBVBBLSHPNII-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1C)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15331345.png)
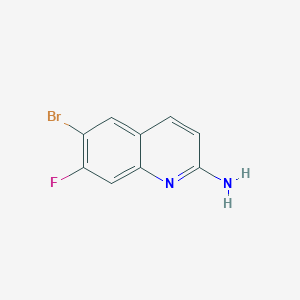

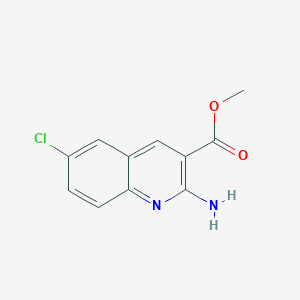
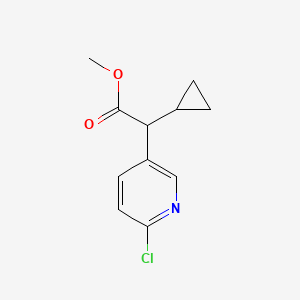
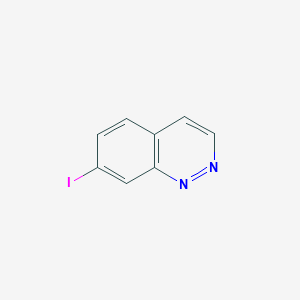
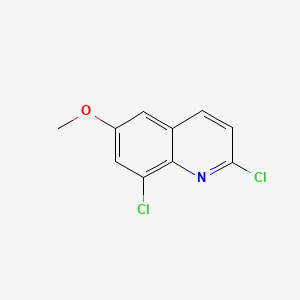
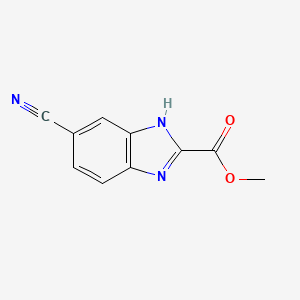

![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
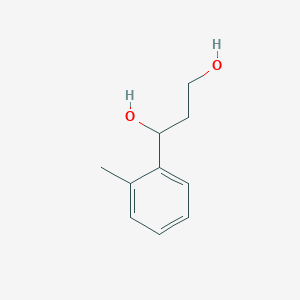
![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331436.png)
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)
